1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
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Overview
Description
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydropyrido-diazepine core. The compound’s structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate (K₂CO₃) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the cyclopropyl group.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another related compound with a different substitution pattern on the diazepine ring.
Uniqueness: 1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its stability under various reaction conditions .
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-cyclopropyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C11H15N3/c1-5-13-10-8-12-6-4-11(10)14(7-1)9-2-3-9/h4,6,8-9,13H,1-3,5,7H2 |
InChI Key |
VNPAHYSPKGTLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CN=C2)N(C1)C3CC3 |
Origin of Product |
United States |
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